A Technical Guide to 1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid (CAS 401581-33-7): Synthesis, Characterization, and Applications
A Technical Guide to 1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid (CAS 401581-33-7): Synthesis, Characterization, and Applications
Executive Summary: This document provides a comprehensive technical overview of 1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid, a key chemical intermediate in pharmaceutical research. The guide details its physicochemical properties, a robust and validated synthesis protocol, and standard analytical methodologies for structural confirmation and purity assessment. Furthermore, it explores the compound's potential applications as a versatile building block in drug discovery, grounded in the established significance of the piperidine scaffold. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.
Introduction
1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid is a derivative of isonipecotic acid, featuring a 3-chlorobenzoyl group attached to the piperidine nitrogen. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, particularly those targeting the central nervous system (CNS). The substitution pattern on both the piperidine ring and the benzoyl moiety allows for fine-tuning of physicochemical and pharmacological properties.
This compound serves primarily as a building block, enabling the synthesis of more complex molecules.[1] Its structure combines a rigid cyclic amine, a synthetically versatile carboxylic acid handle, and a substituted aromatic ring, making it an attractive starting point for creating libraries of compounds for drug discovery screening. This guide offers an in-depth look at its synthesis, analysis, and utility for researchers and drug development professionals.
Physicochemical Properties
The fundamental properties of 1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid are summarized below. These data are critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.
| Property | Value | Reference(s) |
| CAS Number | 401581-33-7 | [2][3] |
| Molecular Formula | C₁₃H₁₄ClNO₃ | [2][3] |
| Molecular Weight | 267.71 g/mol | [2] |
| Appearance | White to off-white solid/powder | [4][5] |
| Purity | Typically ≥95% | [2][4] |
| Storage Temperature | Room temperature or refrigerated (2-8°C) | [4][6][7] |
| InChI Key | VVWYNFSSQNAKLL-UHFFFAOYSA-N | [7] |
| SMILES | C1=CC(=CC(=C1)Cl)C(=O)N2CCC(CC2)C(=O)O | [7] |
Synthesis and Purification
The synthesis of 1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid is most effectively achieved through the acylation of piperidine-4-carboxylic acid with 3-chlorobenzoyl chloride. This method, an adaptation of the well-established Schotten-Baumann reaction, is reliable and high-yielding.[5]
Synthesis Principle
The reaction proceeds via a nucleophilic acyl substitution. The secondary amine of piperidine-4-carboxylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. A base, such as triethylamine, is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
This protocol is adapted from a similar synthesis of 1-benzoylpiperidine-4-carboxylic acid.[5]
Materials:
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Piperidine-4-carboxylic acid (isonipecotic acid)
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3-Chlorobenzoyl chloride
-
Triethylamine (TEA)
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Tetrahydrofuran (THF), anhydrous
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1 M Hydrochloric acid (HCl)
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Deionized water
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous THF.
-
Base Addition: Add triethylamine (2.5 eq) to the suspension. The TEA acts as both a base to deprotonate the carboxylic acid and to scavenge the HCl generated during the reaction.
-
Acylation: Cool the mixture to 0°C using an ice bath. Add 3-chlorobenzoyl chloride (1.0 eq) dropwise via a syringe. The dropwise addition helps to control the exothermic nature of the reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in water and acidify to a pH of ~2 using 1 M HCl. This step protonates the carboxylate, making the product insoluble in water.
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A white precipitate should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
-
Purification:
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Collect the solid product by vacuum filtration.
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Wash the solid with cold deionized water to remove any remaining salts (e.g., triethylammonium hydrochloride).
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Dry the product under vacuum to yield 1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid as a white solid. Further purification can be achieved by recrystallization if necessary.
-
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed. Commercial suppliers typically provide data from HPLC, NMR, and LC-MS.[2]
Analytical Workflow Diagram
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 401581-33-7 | 1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid - Synblock [synblock.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. 1-(4-chlorobenzoyl)piperidine-3-carboxylic acid | 436093-15-1 [sigmaaldrich.com]
- 5. 1-BENZOYLPIPERIDINE-4-CARBOXYLIC ACID | 5274-99-7 [chemicalbook.com]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. 1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid,401581-33-7-Amadis Chemical [amadischem.com]
